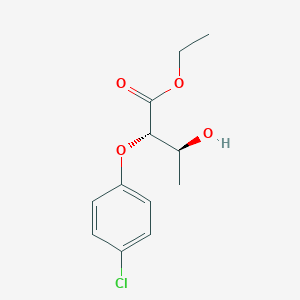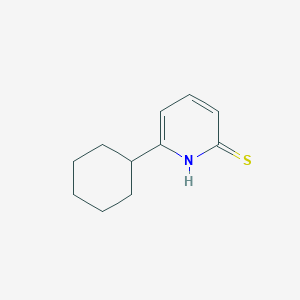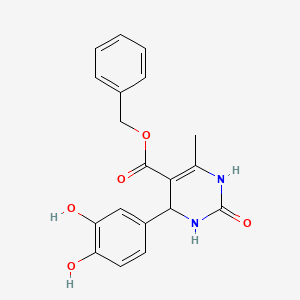
benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with guanidine to form the pyrimidine ring. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the pyrimidine ring.
L-3,4-dihydroxyphenylalanine (L-dopa): Contains the dihydroxyphenyl group and is used in the treatment of Parkinson’s disease.
Benzimidazole derivatives: Contain a similar heterocyclic ring structure but with different substituents.
Uniqueness
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring. This unique structure provides a diverse range of chemical reactivity and potential biological activities that are not found in similar compounds .
特性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-11-16(18(24)26-10-12-5-3-2-4-6-12)17(21-19(25)20-11)13-7-8-14(22)15(23)9-13/h2-9,17,22-23H,10H2,1H3,(H2,20,21,25) |
InChIキー |
JEHXXIAHQCQTAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



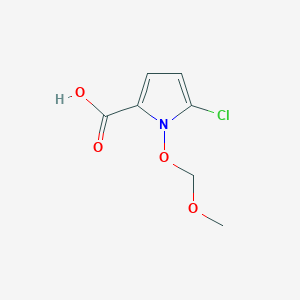
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
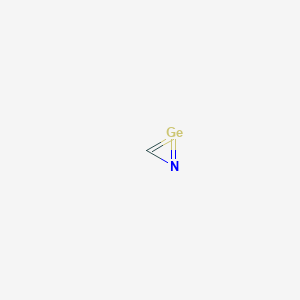

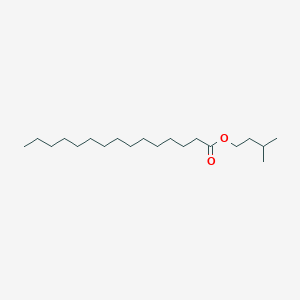
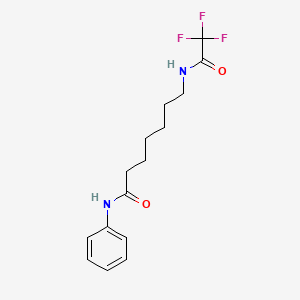

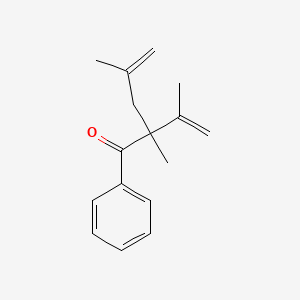
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
